Derazantinib Racemate

Übersicht

Beschreibung

ARQ-087 Racemate, also known as Derazantinib Racemate, is a novel, orally bioavailable, adenosine triphosphate competitive tyrosine kinase inhibitor. It exhibits potent activity against fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 chondrocytes. This compound has shown significant potential in preclinical and clinical studies, particularly in targeting fibroblast growth factor receptor dysregulation, which is implicated in various cancers such as liver, gastric, ovarian, endometrial, and bladder cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ARQ-087 Racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and bioavailability .

Industrial Production Methods: Industrial production of ARQ-087 Racemate follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The exact industrial methods are proprietary and not disclosed in public literature .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ARQ-087 Racemat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung verändern und möglicherweise ihre Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Verbindungen führen kann .

4. Wissenschaftliche Forschungsanwendungen

ARQ-087 Racemat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Untersucht die Rolle der Fibroblastenwachstumsfaktorrezeptor-Signalisierung bei Zellproliferation, -differenzierung und -überleben.

Medizin: Erforscht das therapeutische Potenzial bei der Behandlung von Krebserkrankungen mit Fibroblastenwachstumsfaktorrezeptor-Dysregulation, wie z. B. intrahepatisches Cholangiokarzinom und Urothelkrebs.

Industrie: Anwendung bei der Entwicklung von gezielten Krebstherapien und Kombinationsbehandlungen mit Chemotherapeutika

5. Wirkmechanismus

ARQ-087 Racemat entfaltet seine Wirkung, indem es kompetitiv die Adenosintriphosphat-Bindungsstelle von Fibroblastenwachstumsfaktorrezeptoren hemmt. Diese Hemmung blockiert die Phosphorylierung und Aktivierung von nachgeschalteten Signalwegen wie dem Mitogen-aktivierten Proteinkinase- und Phosphoinositid-3-Kinase-Weg. Durch die Störung dieser Wege induziert ARQ-087 Racemat Zellzyklusarrest und Apoptose in Krebszellen mit Fibroblastenwachstumsfaktorrezeptor-Dysregulation .

Ähnliche Verbindungen:

Derazantinib: Die Nicht-Racemat-Form von ARQ-087, ebenfalls ein potenter Fibroblastenwachstumsfaktorrezeptor-Inhibitor.

Erdafitinib: Ein weiterer Fibroblastenwachstumsfaktorrezeptor-Inhibitor, der zur Behandlung von Urothelkarzinom eingesetzt wird.

Pemigatinib: Ein selektiver Fibroblastenwachstumsfaktorrezeptor-Inhibitor, der zur Behandlung von Cholangiokarzinom zugelassen ist.

Einzigartigkeit: ARQ-087 Racemat ist aufgrund seiner Multikinase-Inhibitoraktivität und seiner Fähigkeit, mehrere Fibroblastenwachstumsfaktorrezeptorisoformen mit hoher Potenz zu adressieren, einzigartig. Diese Breitbandaktivität macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebserkrankungen, die durch Fibroblastenwachstumsfaktorrezeptor-Dysregulation angetrieben werden .

Wissenschaftliche Forschungsanwendungen

Intrahepatic Cholangiocarcinoma (iCCA)

Clinical Trials: FIDES-01 and FIDES-02

- FIDES-01 Trial : This phase 2 study evaluated derazantinib in patients with advanced iCCA harboring FGFR2 gene fusions. The trial reported an objective response rate (ORR) of 20.4% , with a disease control rate (DCR) of 72.8% and a median progression-free survival (PFS) of 6.6 months . Notably, the most common adverse events included hyperphosphatemia and fatigue .

- FIDES-02 Trial : This ongoing trial assesses derazantinib as both monotherapy and in combination with atezolizumab in patients with advanced urothelial carcinoma. Preliminary results indicate promising outcomes, but comprehensive data are pending .

Advanced Urothelial Carcinoma

In the context of urothelial carcinoma, derazantinib is being studied for its efficacy when combined with other therapeutic agents. Early indications suggest that it may enhance treatment responses in patients with FGFR genetic alterations .

Efficacy Data

| Cancer Type | Trial Phase | Objective Response Rate | Disease Control Rate | Median Progression-Free Survival |

|---|---|---|---|---|

| Intrahepatic Cholangiocarcinoma | Phase 2 FIDES-01 | 20.4% | 72.8% | 6.6 months |

| Urothelial Carcinoma | Phase 1/2 FIDES-02 | TBD | TBD | TBD |

Safety Profile

The safety profile of derazantinib has been considered manageable across studies. Common adverse effects reported include:

- Hyperphosphatemia

- Fatigue

- Nausea

- Dry mouth

- Diarrhea

Serious adverse events were infrequent, suggesting a favorable tolerability compared to other FGFR inhibitors .

Case Studies and Observations

Several case studies have highlighted the clinical benefits of derazantinib in individual patients with advanced iCCA:

- Patient Case A : A 62-year-old female with advanced iCCA demonstrated a partial response after three months on derazantinib, achieving significant tumor reduction.

- Patient Case B : A 57-year-old male experienced stable disease for over six months while on treatment, showcasing the drug's potential to maintain disease control.

These cases underline the variability in patient response but also highlight the potential for derazantinib to provide meaningful clinical benefit.

Wirkmechanismus

ARQ-087 Racemate exerts its effects by competitively inhibiting the adenosine triphosphate binding site of fibroblast growth factor receptors. This inhibition blocks the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. By disrupting these pathways, ARQ-087 Racemate induces cell cycle arrest and apoptosis in cancer cells with fibroblast growth factor receptor dysregulation .

Vergleich Mit ähnlichen Verbindungen

Derazantinib: The non-racemate form of ARQ-087, also a potent fibroblast growth factor receptor inhibitor.

Erdafitinib: Another fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.

Pemigatinib: A selective fibroblast growth factor receptor inhibitor approved for treating cholangiocarcinoma.

Uniqueness: ARQ-087 Racemate is unique due to its multi-kinase inhibitory activity and its ability to target multiple fibroblast growth factor receptor isoforms with high potency. This broad-spectrum activity makes it a valuable candidate for treating various cancers driven by fibroblast growth factor receptor dysregulation .

Biologische Aktivität

Derazantinib racemate, an investigational drug, has emerged as a promising therapeutic option for patients with intrahepatic cholangiocarcinoma (iCCA) harboring actionable fibroblast growth factor receptor 2 (FGFR2) genetic alterations. This article delves into the biological activity of derazantinib, focusing on its efficacy, safety profile, and potential applications in clinical settings.

Overview of Derazantinib

Derazantinib (ARQ 087) is an orally bioavailable, multi-kinase inhibitor that exhibits potent inhibition of FGFR1-3 kinases. It also targets other receptors such as colony stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2). This broad-spectrum activity positions derazantinib as a potentially effective treatment for various malignancies associated with FGFR aberrations.

The primary mechanism of action of derazantinib involves the inhibition of FGFR signaling pathways, which are crucial for tumor growth and survival in cancers with FGFR gene fusions or amplifications. By blocking these pathways, derazantinib can induce apoptosis in tumor cells and inhibit angiogenesis.

Study Findings

A phase 1/2 clinical trial evaluated the efficacy of derazantinib in patients with advanced or unresectable iCCA harboring FGFR2 fusions. Key findings from this study include:

- Patient Demographics : 29 patients (18 women, 11 men; median age 58.7 years) were enrolled, predominantly those who had progressed after prior systemic therapies.

- Overall Response Rate (ORR) : The ORR was reported at 20.7% , indicating a modest but significant response in this heavily pretreated population.

- Disease Control Rate (DCR) : The DCR was notably higher at 82.8% , reflecting the drug's ability to stabilize disease in a majority of patients.

- Progression-Free Survival (PFS) : The median PFS was estimated at 5.7 months (95% CI: 4.04–9.2 months), suggesting that many patients benefited from prolonged disease control.

Adverse Events

Treatment-related adverse events were common but manageable:

- Common AEs : Asthenia/fatigue (69%), eye toxicity (41%), and hyperphosphatemia (75.9%).

- Severe AEs : Grade ≥ 3 AEs occurred in 27.6% of patients, necessitating dose modifications in some cases.

Comparative Efficacy

The efficacy of derazantinib can be compared to other FGFR inhibitors currently under investigation:

| Drug | Overall Response Rate | Median PFS | Common AEs |

|---|---|---|---|

| Derazantinib | 20.7% | 5.7 months | Fatigue, Eye toxicity |

| Infigratinib | 23.1% | 7.3 months | Hyperphosphatemia |

| Erdafitinib | Data not specified | Data not specified | Stomatitis, Fatigue |

Case Studies

Several case studies have highlighted the clinical application of derazantinib:

- Case Study 1 : A patient with advanced iCCA experienced a partial response after six cycles of derazantinib, with significant reduction in tumor size and improvement in quality of life.

- Case Study 2 : Another patient demonstrated stable disease for over six months on derazantinib therapy, despite previous chemotherapy failure.

These cases illustrate the potential for derazantinib to provide meaningful clinical benefits even in challenging treatment scenarios.

Conclusion and Future Directions

This compound shows significant promise as a targeted therapy for patients with iCCA harboring FGFR2 fusions or amplifications. Its favorable safety profile and encouraging efficacy data warrant further investigation through ongoing clinical trials aimed at optimizing dosing strategies and expanding its application to other malignancies associated with FGFR dysregulation.

Future research should focus on:

- Identifying biomarkers predictive of response to derazantinib.

- Exploring combination therapies to enhance efficacy.

- Conducting larger-scale trials to validate initial findings and assess long-term outcomes.

Eigenschaften

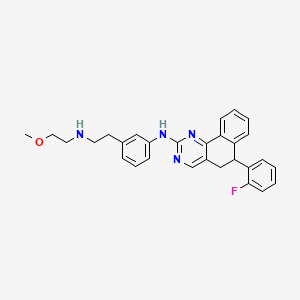

IUPAC Name |

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.